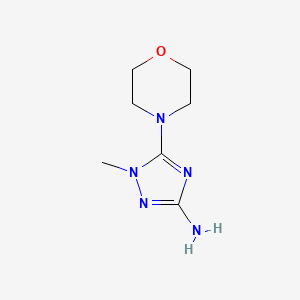![molecular formula C19H20N6O B13406060 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea CAS No. 5374-54-9](/img/structure/B13406060.png)
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea is a compound that features two imidazole rings connected through a phenyl group and a urea linkage Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline with phosgene or a phosgene equivalent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
Industrial production methods for this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The process may also be optimized for large-scale production by using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
化学反应分析
Types of Reactions
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes
相似化合物的比较
Similar Compounds
- 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
- 2-benzyl-4,5-dihydro-1H-imidazole
Uniqueness
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea is unique due to its dual imidazole rings connected through a phenyl group and a urea linkage. This structure provides a versatile platform for various chemical modifications and applications, making it distinct from other imidazole derivatives.
属性
CAS 编号 |
5374-54-9 |
|---|---|
分子式 |
C19H20N6O |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H20N6O/c26-19(24-15-7-3-1-5-13(15)17-20-9-10-21-17)25-16-8-4-2-6-14(16)18-22-11-12-23-18/h1-8H,9-12H2,(H,20,21)(H,22,23)(H2,24,25,26) |
InChI 键 |
WLFUOMGYHMKOHP-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=NCCN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


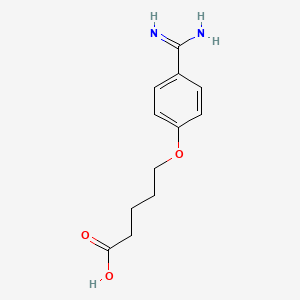

![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
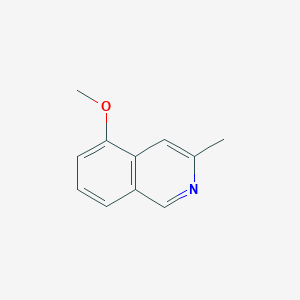
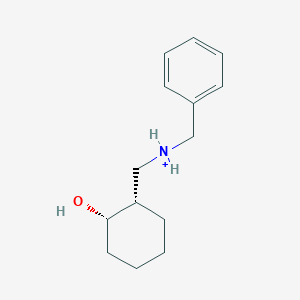
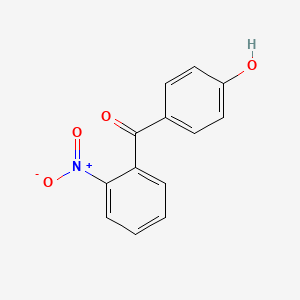
![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
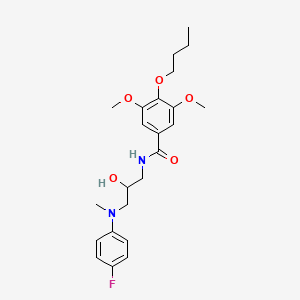
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
